molecular formula C24H22N2O4S2 B2639259 N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 941925-82-2

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2639259
CAS No.: 941925-82-2
M. Wt: 466.57
InChI Key: FQTZFVKHACYTPD-UHFFFAOYSA-N
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Description

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a sophisticated small molecule designed for advanced medicinal chemistry and drug discovery research. This benzamide derivative incorporates a 6-methoxybenzothiazole moiety, a privileged scaffold renowned for its broad and potent biological activities. Benzothiazole analogs have demonstrated significant promise as anticancer agents, showing efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and renal cancers . The core structure is functionally diversified with an ethylsulfonyl group, which can enhance physicochemical properties and contribute to target binding affinity. This compound is intended for use in biochemical and pharmacological studies as a potential inhibitor of key enzyme targets. Structurally related 2-aminothiazole and benzothiazole derivatives have been reported to exhibit potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, making them compelling candidates for metabolic disorder and infectious disease research . Furthermore, the molecular framework suggests potential for exploring modulation of ion channels, as closely related N-(thiazol-2-yl)-benzamide analogs have been identified as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC) . Its design incorporates features that typically confer metabolic stability and are associated with promising drug-like properties, as predicted by in silico ADMET models for analogous compounds . Researchers can utilize this compound as a key intermediate, a pharmacological tool compound, or a lead structure for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-4-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-12-9-18(10-13-20)23(27)26(16-17-7-5-4-6-8-17)24-25-21-14-11-19(30-2)15-22(21)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTZFVKHACYTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Ethylsulfonyl Group Addition: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.

    Methoxybenzo[d]thiazol-2-yl Group Addition: This group can be introduced through a condensation reaction involving a methoxybenzo[d]thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has been studied for its anticancer properties. Research indicates that benzothiazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against human breast adenocarcinoma (MCF-7), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory and Analgesic Properties

The compound's structural features suggest potential anti-inflammatory and analgesic activities. Sulfonamide derivatives are known for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . This positions this compound as a candidate for further exploration in pain management therapies.

Antimicrobial Effects

Research has identified thiazole derivatives as having antimicrobial properties, which may extend to this compound. Studies have reported that modifications to the thiazole core can enhance activity against various bacterial and fungal strains, suggesting that this compound could be effective in treating infections .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzothiazole core followed by the introduction of the ethylsulfonyl and benzamide moieties through coupling reactions facilitated by catalysts such as palladium on carbon.

Structural Characteristics

The compound's molecular structure can be represented as follows:C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}Key structural data include:

  • Functional Groups : Ethylsulfonyl group, methoxy group on the benzothiazole ring.
  • Molecular Connectivity : The arrangement of atoms suggests potential interactions with biological targets involved in inflammation and cancer pathways.

In Vitro Studies

Recent studies have focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. For example:

  • A study reported an IC50 value of 0.57 µM against MCF-7 cells, indicating potent anticancer activity .
  • Another evaluation demonstrated significant inhibition of cell growth in human leukemia cells (THP-1), underscoring its potential as an anticancer agent.

Structure-Activity Relationship (SAR) Analysis

SAR studies have highlighted that specific substitutions on the benzothiazole ring significantly influence the biological activity of derivatives. For instance, electron-withdrawing groups at certain positions enhance anticancer potency while maintaining low cytotoxicity in normal cells .

Mechanism of Action

The mechanism of action of N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

Ethylsulfonyl vs. Sulfonamide/Sulfamoyl Groups
  • Sulfonamide Derivatives (e.g., Compound 21 in ): 4-Amino-N-(6-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide (20) and its Schiff base derivative (21) feature sulfonamide linkages. These groups enable hydrogen bonding, which may enhance binding to targets like carbonic anhydrase or antimicrobial receptors .
  • Sulfamoyl (): 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide contains a sulfamoyl group, which introduces both hydrogen bonding and steric bulk compared to the target’s ethylsulfonyl .
Benzyl Group vs. Smaller Alkyl/Aryl Substituents
  • The N-benzyl group in the target compound increases lipophilicity compared to analogs with methyl or pyridinyl groups (e.g., compounds 4d–4i in ). This may enhance blood-brain barrier penetration or cellular uptake .

Modifications on the Benzothiazole Ring

6-Methoxy vs. Hydroxy/Nitro Substituents
  • The 6-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the hydroxy group in N-benzyl-4-(3-(6-hydroxybenzo[d]thiazol-2-yl)ureido)benzamide (). The latter may participate in stronger hydrogen bonding but is prone to metabolic oxidation .
Thiazole-Linked Triazoles (–10)
  • Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) incorporate triazole rings, enhancing antimicrobial activity via π-π stacking and metal coordination. The target compound lacks this feature but retains the 6-methoxybenzo[d]thiazole core, suggesting divergent biological targets .

Spectral and Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound ~457.5 (estimated) Not reported 1H NMR: Aromatic protons (δ 7.2–8.1), SO₂CH₂CH₃ (δ 1.3–1.5)
4-[benzyl(methyl)sulfamoyl] analog 522.62 Decomposes at 210–212 IR: νS=O ~1255 cm⁻¹; 1H NMR: N-CH₃ (δ 2.8–3.1)
N-(6-methoxybenzo[d]thiazol-2-yl) sulfonamide (20) 351.41 130–133 1H NMR: NH₂ (δ 5.2), aromatic (δ 6.9–8.0)
GSK735826A () 382.43 Not reported 1H NMR: Dioxolane protons (δ 4.0–4.5)

Biological Activity

N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Common Name This compound
CAS Number 941925-82-2
Molecular Formula C24_{24}H22_{22}N2_{2}O4_{4}S2_{2}
Molecular Weight 466.6 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available benzothiazole derivatives. The process includes the formation of the benzamide linkage through acylation reactions and subsequent modifications to introduce the ethylsulfonyl and methoxy groups.

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, a related compound demonstrated a marked decrease in inflammation markers in cell lines treated with carrageenan-induced edema models .

Anticancer Activity

Benzothiazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For example, a derivative with a similar benzothiazole core exhibited significant cytotoxic effects at low micromolar concentrations, inducing apoptosis and cell cycle arrest .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against common bacterial strains. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed in tests against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Case Studies

  • Anti-inflammatory Evaluation : A study involving a series of benzothiazole derivatives highlighted that those with ethylsulfonyl substitutions showed improved anti-inflammatory responses compared to their parent compounds. The most potent derivative exhibited a 44% reduction in inflammation at a dosage of 50 mg/kg .
  • Anticancer Screening : Another investigation assessed various benzothiazole derivatives for their anticancer activity. The compound analogous to this compound was found to significantly inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazole and benzamide moieties in N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide?

  • Methodology : The synthesis of benzothiazole derivatives often involves coupling reactions between substituted anilines and thioureas or thioamides under acidic or catalytic conditions. For example, benzamide-thiazole hybrids can be synthesized via a multi-step process:

Thiazole ring formation : React 6-methoxybenzo[d]thiazol-2-amine with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃) to form the benzamide core .

Sulfonation : Introduce the ethylsulfonyl group at the 4-position of the benzamide using sulfonyl chloride reagents in dichloromethane or DMF .

N-benzylation : Perform alkylation with benzyl bromide in the presence of a base (e.g., NaH) to install the N-benzyl group .

  • Validation : Confirm intermediate purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.89 ppm for aromatic protons) .

Q. How can researchers validate the structural integrity of intermediates during synthesis?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfonyl groups (δ ~3.1 ppm for ethylsulfonyl CH₂) .
  • HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients, targeting ≥95% purity .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

Advanced Research Questions

Q. What strategies address low yields in the sulfonation step of N-benzyl-4-(ethylsulfonyl)benzamide intermediates?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) or iodine to enhance electrophilic substitution at the 4-position .
  • Solvent optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). DMF may improve sulfonyl chloride reactivity .
  • Temperature control : Reactions at 0–5°C reduce side products like over-sulfonated derivatives .
    • Data contradiction : If yields remain low (<40%), consider replacing ethylsulfonyl with tosyl groups for steric/electronic tuning .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodology :

  • Analog synthesis : Modify the methoxy group (6-position) to ethoxy or halogens (Cl, F) to assess electronic effects .
  • Benzamide substitution : Replace the N-benzyl group with cyclohexyl or pyridinyl moieties to evaluate hydrophobic/hydrophilic balance .
  • Biological testing : Screen analogs for kinase inhibition (e.g., Dyrk1A) or anti-inflammatory activity using in vitro assays (IC₅₀ values) .
    • Key findings : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved metabolic stability .

Q. What analytical techniques resolve discrepancies in biological activity between batches?

  • Methodology :

  • X-ray crystallography : Determine if polymorphic forms (e.g., amorphous vs. crystalline) affect solubility and bioavailability .
  • LC-MS/MS : Quantify trace impurities (e.g., des-methyl byproducts) that may antagonize target binding .
  • DSC/TGA : Assess thermal stability differences correlated with batch-to-batch variability .

Methodological Challenges and Solutions

Q. How can researchers improve the aqueous solubility of this hydrophobic compound for in vivo studies?

  • Approach :

  • Prodrug design : Introduce phosphate or glycoside groups at the methoxy position for enzymatic cleavage in vivo .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance dissolution rates .
  • Co-solvent systems : Test DMSO/PBS (10:90) or cyclodextrin complexes for preclinical dosing .

Q. What computational tools predict off-target interactions of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • Pharmacophore modeling : Identify shared motifs with known kinase inhibitors (e.g., ATP-binding pockets) using Schrödinger Suite .
  • MD simulations : Simulate binding stability with Dyrk1A over 100 ns to prioritize analogs with lower RMSD values .

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